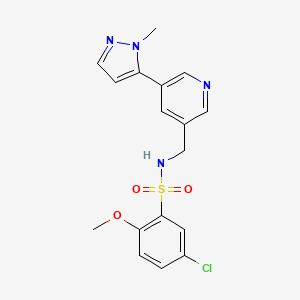

5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a chlorine atom at position 5 and a methoxy group at position 2. The sulfonamide nitrogen is linked via a methyl group to a pyridin-3-yl moiety, which is further substituted at position 5 with a 1-methyl-1H-pyrazol-5-yl group.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c1-22-15(5-6-20-22)13-7-12(9-19-11-13)10-21-26(23,24)17-8-14(18)3-4-16(17)25-2/h3-9,11,21H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHZRYKKESCJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe pyrazolyl and pyridinyl groups are then attached through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the chloro group could produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

5-Cinnamoyl-2-Methoxy-N-(Pyridin-3-yl)Benzenesulfonamide (16a)

- Structure : Differs by replacing the chlorine atom and pyrazole-pyridine side chain with a cinnamoyl group at position 5 of the benzene ring.

- Molecular Formula : C₂₁H₁₈N₂O₄S (vs. C₁₇H₁₆ClN₅O₃S for the target compound).

- Properties :

- Higher molecular weight (394.45 g/mol vs. 405.85 g/mol) due to the cinnamoyl group.

- The cinnamoyl substituent may enhance π-π stacking interactions but reduce metabolic stability compared to the chloro-pyrazole-pyridine motif.

- Synthesis: Prepared via condensation of sulfonamide with cinnamaldehyde in ethanol (88% yield) .

- Activity : Reported to exhibit anticancer and antitubercular properties, though specific IC₅₀ values are unavailable .

5-Chloro-2-Methoxy-N-(5-(Thiophen-3-yl)Pyridin-3-yl)Benzenesulfonamide (1451272-27-7)

- Structure : Replaces the 1-methylpyrazole group with a thiophen-3-yl moiety on the pyridine ring.

- Molecular Formula : C₁₆H₁₂ClN₃O₃S₂ (vs. C₁₇H₁₆ClN₅O₃S).

- The absence of the methylpyrazole may reduce steric hindrance, affecting binding pocket interactions.

- Activity: No explicit biological data, but thiophene-containing sulfonamides are often explored for kinase inhibition .

5-Chloro-2-Methoxy-N-{3-Methyl-1-[4-(2-Thienyl)-1,3-Thiazol-2-yl]-1H-Pyrazol-5-yl}Benzamide

- Structure : A benzamide analog with a thiazole-thiophene-pyrazole side chain instead of the pyridine-pyrazole group.

- Molecular Formula : C₂₀H₁₆ClN₅O₂S₂ (vs. C₁₇H₁₆ClN₅O₃S).

- Properties :

- Benzamide group replaces sulfonamide, altering hydrogen-bonding capacity.

- The thiazole-thiophene system may enhance electron-withdrawing effects compared to pyridine-pyrazole.

- Activity : Benzamides are frequently investigated for protease inhibition, though specific data is lacking .

Structural and Functional Analysis Table

Key Findings and Implications

Substituent Effects :

- The chloro-methoxy combination in the target compound likely enhances lipophilicity and target binding compared to cinnamoyl or thiophene analogs.

- Pyrazole-pyridine side chains may offer better metabolic stability than thiophene or thiazole systems due to reduced susceptibility to oxidative metabolism.

Biological Relevance :

- Sulfonamides with heteroaromatic side chains (e.g., pyridine-pyrazole) are frequently associated with kinase inhibition, aligning with the structural features of the target compound .

- The absence of activity data for the target compound highlights a gap in current literature, warranting further biochemical assays.

Synthetic Accessibility :

- High yields (85–88%) for analogs like 16a suggest feasible scalability for the target compound if similar routes (e.g., Schiff base formation or nucleophilic substitution) are employed .

Biological Activity

5-Chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and related pharmacological studies.

Structural Overview

The compound features a unique combination of functional groups that suggest diverse biological activities. Its structure includes:

- Chloro and methoxy substituents : These groups may enhance lipophilicity and influence receptor interactions.

- Pyrazole and pyridine moieties : Known for their roles in various biological processes, these components are often associated with anticancer properties.

The molecular formula is with a molecular weight of 356.8 g/mol .

Anticancer Properties

Recent studies indicate that compounds similar to 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit significant anticancer activity. The pyrazole scaffold has been linked to the inhibition of various cancer cell types, including:

- Breast Cancer (MDA-MB-231) : Exhibited notable antiproliferative effects.

- Liver Cancer (HepG2) : Demonstrated significant growth inhibition.

In vitro studies have reported IC50 values for related pyrazole compounds ranging from 3.79 µM to 42.30 µM against different cancer cell lines .

The proposed mechanism of action for this compound involves:

- Kinase Inhibition : The presence of the benzamide group suggests potential as a kinase inhibitor, which is crucial in regulating cellular processes associated with cancer progression .

- Interaction with Metabotropic Glutamate Receptors : Preliminary data indicate possible interactions with neurotransmitter systems, which may contribute to its antitumor effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-N-(pyridinyl)benzamide | Contains a chloro group and a pyridine ring | Known for anti-inflammatory properties |

| 2-Methoxy-N-(pyrazolyl)benzamide | Similar methoxy substitution | Exhibits analgesic effects |

| N-(pyridinyl)pyrazole derivatives | Contains pyrazole and pyridine moieties | Investigated for neuroprotective effects |

The unique combination of chloro, methoxy, and pyrazole-pyridine functionalities in this compound may lead to distinct biological activities compared to these similar compounds .

Case Studies

Several case studies highlight the efficacy of pyrazole-based compounds in oncology:

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step processes, including cyclization and sulfonamide coupling. For example:

- Cyclization of pyrazole intermediates : Use phosphorus oxychloride (POCl₃) at 120°C to cyclize substituted benzoic acid hydrazides into oxadiazole derivatives, as demonstrated in analogous pyrazole-containing compounds .

- Sulfonamide formation : React 5-chloro-2-methoxybenzenesulfonyl chloride with a pyridinylmethylamine intermediate in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Optimize stoichiometry (1:1.2 molar ratio) and monitor completion via TLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Confirm regiochemistry of the pyrazole and pyridine moieties via ¹H and ¹³C NMR. Look for characteristic shifts (e.g., pyrazole C-H protons at δ 6.8–7.2 ppm; sulfonamide S=O stretches at ~1350 cm⁻¹ in IR) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₈ClN₄O₃S: 433.0821).

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .

Q. What solubility and stability challenges are anticipated during in vitro assays?

Methodological Answer:

- Solubility : The compound’s logP (~3.2) suggests limited aqueous solubility. Use DMSO as a stock solvent (10 mM), and dilute in assay buffers containing 0.1% Tween-80 or β-cyclodextrin to prevent precipitation .

- Stability : Monitor hydrolytic degradation of the sulfonamide group in aqueous media (pH 7.4) via LC-MS over 24 hours. Store lyophilized samples at -20°C under argon to extend shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer: Focus on key pharmacophoric elements:

- Pyrazole substitution : Replace the 1-methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions, as seen in Jak2 inhibitors like AZD1480 .

- Sulfonamide linker : Introduce electron-withdrawing groups (e.g., CF₃) on the benzene ring to improve binding affinity to target proteins. Compare IC₅₀ values in enzymatic assays .

- Pyridine modifications : Test halogen (Br, F) or methoxy substitutions at the 2-position to modulate steric and electronic effects. Use molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. How should contradictions between in vitro and in vivo efficacy data be addressed?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. If oral bioavailability is low (<20%), consider prodrug strategies (e.g., esterification of the sulfonamide) .

- Metabolite identification : Use LC-HRMS to detect major metabolites (e.g., oxidative demethylation of the methoxy group) and assess their activity .

- Tissue distribution : Perform whole-body autoradiography in mice to verify target tissue penetration. Adjust dosing regimens if off-target accumulation is observed .

Q. What computational methods are recommended for predicting off-target interactions?

Methodological Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase to identify shared features with known kinase inhibitors (e.g., ATP-binding site motifs) .

- Off-target screening : Run similarity searches in ChEMBL or PubChem to flag potential interactions with CYP450 enzymes (e.g., CYP3A4 inhibition) .

- Machine learning : Apply DeepChem’s graph convolutional networks (GCNs) to predict toxicity endpoints (e.g., hERG inhibition) based on structural fingerprints .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 µM, 1 hour), lyse, and heat to 37–65°C. Detect stabilized target proteins via Western blot .

- Bioluminescence resonance energy transfer (BRET) : Engineer cells expressing luciferase-tagged target proteins and monitor conformational changes upon compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.